

Application Notes and Protocols: 1-Methylcyclopentanol in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methylcyclopentanol*

Cat. No.: *B105226*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentanol (CAS No. 1462-03-9) is a tertiary cyclic alcohol that has applications in the chemical industry, notably as an intermediate in the synthesis of various organic compounds.^[1] In the realm of fragrance and flavor chemistry, it is recognized for its distinct organoleptic properties. This document provides a comprehensive overview of **1-Methylcyclopentanol**, including its chemical and physical properties, odor and flavor profile, synthesis protocols, analytical methods, and safety and regulatory information. While it is mentioned as a fragrance ingredient, some sources advise against its use in fragrance and flavor applications, indicating a need for careful evaluation for specific uses.^{[2][3]}

Chemical and Physical Properties

1-Methylcyclopentanol is a white crystalline solid at room temperature with a low melting point.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **1-Methylcyclopentanol**

Property	Value	Reference(s)
CAS Number	1462-03-9	[2]
Molecular Formula	C ₆ H ₁₂ O	[4]
Molecular Weight	100.16 g/mol	[4]
Appearance	White crystalline solid	[3]
Melting Point	36-37 °C	[4]
Boiling Point	135-136 °C	[4]
Flash Point	41 °C (105.8 °F) - closed cup	[5]
Density	0.904 g/mL at 25 °C	[4]
Solubility	Soluble in ethanol. Limited solubility in water.	[1] [2]

Organoleptic Properties

The odor profile of **1-Methylcyclopentanol** is characterized by distinct notes that can be valuable in fragrance formulations.

Odor Profile: The primary odor characteristics of **1-Methylcyclopentanol** are described as camphoreous, minty, and woody.[\[6\]](#) Other descriptions include a mild, sweet, and pleasant odor.[\[2\]](#)[\[7\]](#)

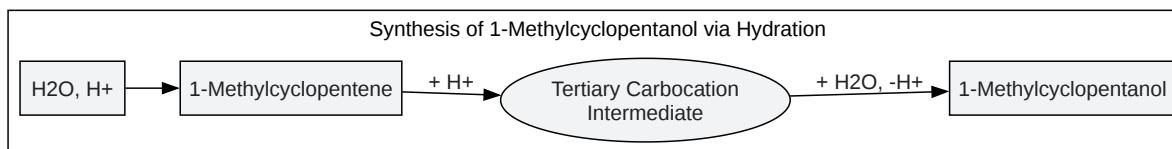
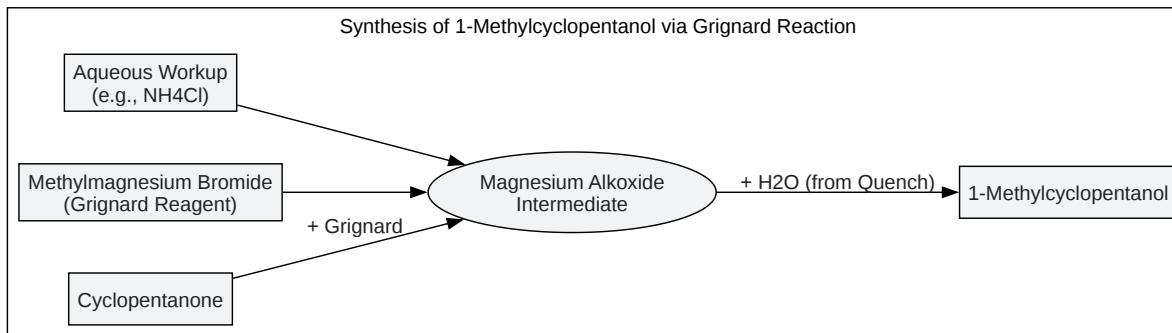
Flavor Profile: Detailed information regarding the flavor profile of **1-Methylcyclopentanol** is not readily available in the reviewed literature. Tertiary alcohols, in general, can contribute to the overall flavor profile of beverages, often described as having solvent-like or alcoholic notes.[\[8\]](#) [\[9\]](#) However, specific sensory data for **1-Methylcyclopentanol** is lacking.

Quantitative Sensory Data: Quantitative data, such as odor and flavor thresholds for **1-Methylcyclopentanol**, are not available in the public domain. The odor detection threshold is a critical parameter for evaluating the potential impact of a fragrance ingredient. For cyclic alcohols, these thresholds can be very low.[\[10\]](#) Researchers should perform their own sensory

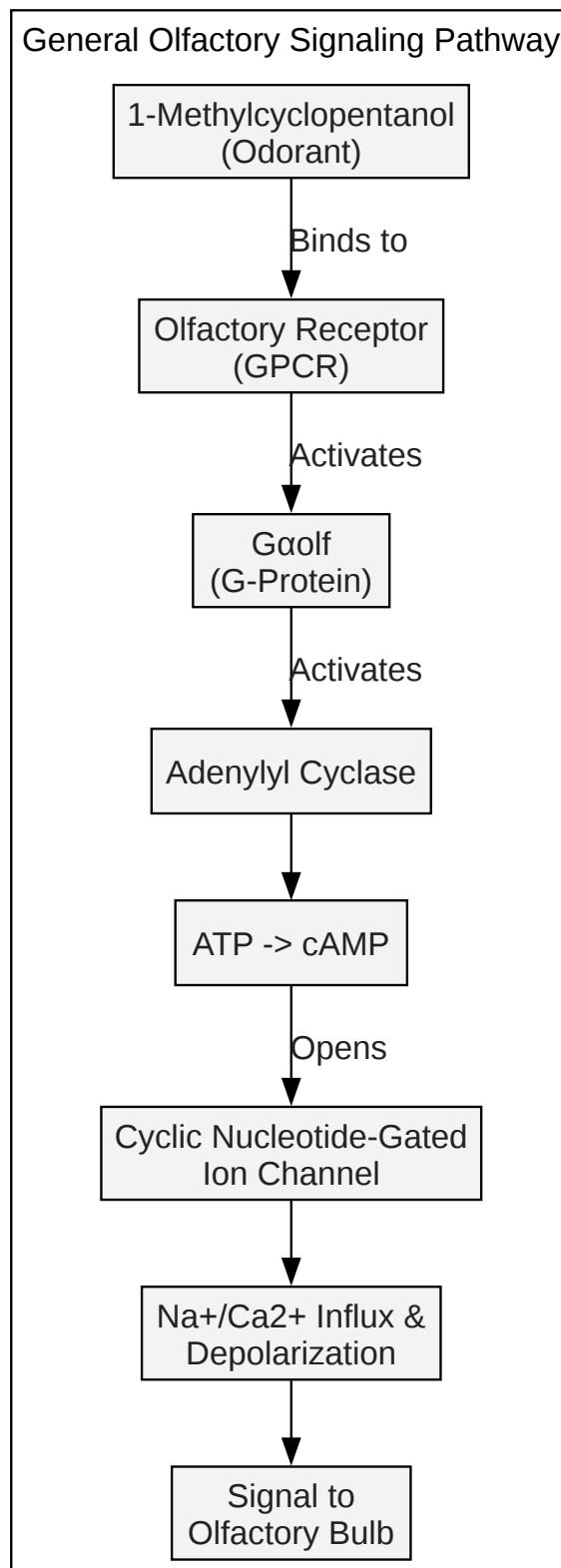
panel evaluations to determine the odor and flavor thresholds and the dose-response relationship for their specific application.

Synthesis Protocols

1-Methylcyclopentanol can be synthesized through several routes. The two most common laboratory-scale methods are the Grignard reaction and the hydration of 1-methylcyclopentene.



Synthesis via Grignard Reaction from Cyclopentanone

This is a widely used method for the preparation of tertiary alcohols.[\[11\]](#)[\[12\]](#) The reaction involves the nucleophilic addition of a methyl group from a Grignard reagent (methylmagnesium bromide or chloride) to the carbonyl carbon of cyclopentanone.


Experimental Protocol:

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Grignard Reagent Preparation (if not commercially available): In the reaction flask, place magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small amount of the methyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
- Reaction with Cyclopentanone: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether to the dropping funnel. Add the cyclopentanone solution dropwise to the Grignard reagent with stirring.
- Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Purification: Remove the solvent by rotary evaporation. The crude **1-Methylcyclopentanol** can be purified by distillation or recrystallization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Olfactory discrimination of structurally related molecules: receptor cell responses to camphoraceous odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 5. umbrex.com [umbrex.com]
- 6. Enhanced GC–O workflows for detailed sensory evaluation [sepserve.com]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Odorants induce the phosphorylation of the cAMP response element binding protein in olfactory receptor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. 2-methyl cyclopentanol, 24070-77-7 [thegoodscentscompany.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 1-Methylcyclopentanol in Fragrance and Flavor Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105226#use-of-1-methylcyclopentanol-in-fragrance-and-flavor-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com